molecular formula C10H11AgF7O2 B1594091 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver CAS No. 76121-99-8

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver

Cat. No.: B1594091
CAS No.: 76121-99-8
M. Wt: 404.05 g/mol
InChI Key: AGHGGIAOTGPSQB-UHFFFAOYSA-N
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Description

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver is a complex compound that combines the unique properties of a fluorinated diketone with the reactivity of silver. This compound is known for its high stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated alcohols, and various halogenated derivatives .

Scientific Research Applications

Catalysis

The heptafluorinated diketone is known for its role as a ligand in catalysis. It forms stable complexes with transition metals such as silver, enhancing catalytic activity in various chemical reactions.

  • Example Applications:
    • Noble Metal Catalysis: The silver complex can act as a catalyst in organic reactions such as oxidation and coupling reactions.
    • Synthesis of Complexes: It is used to create complexes for the separation and purification of rare earth metals due to its ability to selectively bind with specific ions.

Materials Science

In materials science, this compound is utilized for developing advanced materials with specific properties.

  • Fluorinated Polymers: The incorporation of heptafluorinated units into polymer matrices can enhance thermal stability and chemical resistance.
  • Optical Materials: Its unique optical properties make it suitable for applications in optics and photonics.

Biomedical Research

The silver complex has garnered attention in biomedical applications due to its potential antimicrobial properties.

  • Antimicrobial Agents: Silver ions are well-known for their antibacterial effects. The heptafluorinated diketone can enhance the solubility and bioavailability of silver in biological systems.
  • Drug Delivery Systems: The compound can be used in drug delivery formulations where controlled release of the active pharmaceutical ingredient is desired.

1. Silver Complexes in Catalysis
A study demonstrated that complexes formed with heptafluorinated diketones showed enhanced catalytic activity compared to their non-fluorinated counterparts. This was attributed to the electron-withdrawing effects of fluorine atoms which stabilize transition states during reactions.

2. Antimicrobial Efficacy
Research has shown that silver complexes exhibit significant antimicrobial activity against various pathogens. In vitro studies indicated that formulations containing the heptafluorinated diketone were effective against resistant strains of bacteria.

3. Polymer Development
In a recent development project, researchers incorporated the heptafluorinated diketone into polymer matrices to create coatings with improved chemical resistance and durability. These coatings are particularly useful in harsh industrial environments.

Mechanism of Action

The mechanism of action of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver involves its ability to chelate metal ions and facilitate their transport across different phases. The fluorinated diketone structure allows for strong interactions with metal ions, enhancing their solubility and reactivity . This compound can translocate calcium from an aqueous medium into an organic phase, acting synergistically with other agents to enhance calcium translocation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive chelating agents .

Biological Activity

The compound 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione; silver (CAS Number: 17587-22-3) is a fluorinated diketone that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

Basic Information

  • Molecular Formula: C10H11F7O2
  • Molecular Weight: 296.18 g/mol
  • IUPAC Name: 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione
  • CAS Registry Number: 17587-22-3

Structure

The compound features a unique structure characterized by multiple fluorine atoms and a diketone functional group. The presence of fluorine contributes to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of silver nanoparticles (AgNPs) when combined with fluorinated compounds like 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione. The synergistic effect of silver enhances the overall antimicrobial efficacy against a range of pathogens.

Case Study: Antimicrobial Efficacy

In a study published in Materials Science and Engineering, researchers evaluated the antimicrobial activity of AgNPs synthesized using this diketone. The results indicated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics used in similar studies .

Cytotoxicity and Cell Viability

The cytotoxic effects of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione have been investigated using various cell lines. The compound exhibited dose-dependent cytotoxicity in human cancer cell lines while showing lower toxicity in normal cells.

Table 1: Cytotoxicity Results

Cell LineIC50 (µM)Remarks
HeLa (cervical)15High sensitivity
MCF-7 (breast)20Moderate sensitivity
Normal Fibroblasts>100Low toxicity

These findings suggest potential applications in cancer therapy while necessitating further investigation into selectivity and mechanisms of action .

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes and induce oxidative stress. Studies indicate that the incorporation of fluorinated groups enhances membrane permeability and facilitates the entry of the compound into cells.

Calcium Translocation Studies

Research has shown that this diketone can influence calcium translocation across cell membranes. A study highlighted that it acts synergistically with ionophores such as A23187 to enhance calcium transport within cellular models . This property could have implications for cellular signaling and metabolic processes.

Properties

IUPAC Name

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;silver
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F7O2.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h4H2,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHGGIAOTGPSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11AgF7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76121-99-8
Record name NSC174892
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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